molecular formula C20H25N3O2 B10964768 1-(2,4-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

1-(2,4-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Cat. No.: B10964768
M. Wt: 339.4 g/mol
InChI Key: VJEAECANPRMXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound is notable for its unique structure, which includes both a dimethylphenyl group and a morpholinomethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the reaction of 2,4-dimethylaniline with 4-(morpholinomethyl)aniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-[4-(morpholinomethyl)phenyl]urea
  • N-(2,4-Dimethylphenyl)-N’-phenylurea

Uniqueness

N-(2,4-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is unique due to the presence of both a dimethylphenyl group and a morpholinomethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

InChI

InChI=1S/C20H25N3O2/c1-15-3-8-19(16(2)13-15)22-20(24)21-18-6-4-17(5-7-18)14-23-9-11-25-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H2,21,22,24)

InChI Key

VJEAECANPRMXJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C

Origin of Product

United States

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